molecular formula C11H12F3NO3 B13477217 Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

Cat. No.: B13477217
M. Wt: 263.21 g/mol
InChI Key: ISRMLRVCCTUJCE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate (CAS 1208079-17-7) is a chiral phenylalanine derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable synthetic building block, particularly for the development of novel active molecules. Its molecular structure, which features a trifluoromethoxy phenyl group and an ester-protected amino acid backbone, makes it a versatile intermediate for constructing more complex target compounds . Compounds with similar structural motifs, such as the 2-aryl propionic acid core and fluorinated aromatic systems, have been investigated as key components in potent multi-target inhibitors, including those targeting enzymes like FAAH and COX . The trifluoromethoxy group is a common pharmacophore known to enhance metabolic stability and membrane permeability in drug candidates. As such, this methyl ester is a crucial precursor for researchers exploring new anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles. The compound is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMLRVCCTUJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The trifluoromethoxy group distinguishes this compound from analogues with other electron-withdrawing or lipophilic substituents. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics
Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate 4-OCF₃ C₁₁H₁₂F₃NO₄ 279.21* High polarity due to OCF₃; improved metabolic stability
Methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate 4-CF₃ C₁₁H₁₂F₃NO₂ 263.21 Higher lipophilicity; stronger electron withdrawal
Methyl 2-amino-3-(4-(difluoromethyl)phenyl)propanoate 4-CHF₂ C₁₁H₁₃F₂NO₂ 245.23 Moderate electron withdrawal; reduced steric bulk
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate 5-F; 2-CF₃ C₁₁H₁₁F₄NO₂ 265.20 Enhanced lipophilicity; dual halogen effects

*Calculated molecular weight.

Key Observations:
  • Trifluoromethoxy (OCF₃) vs. This may improve solubility but reduce membrane permeability relative to CF₃ analogues .

Functional Group Modifications

Derivatives with protective groups or halogens highlight synthetic versatility:

Table 2: Functional Group Comparisons
Compound Name Functional Modification Molecular Weight Application
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate Boc-protected amine 395.32* Stabilizes amine during synthesis; enables selective deprotection
Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate α-Bromination 327.09 Reactive intermediate for cross-coupling or substitution reactions
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride Hydrolyzed free acid 285.65 Active metabolite with improved target binding

*Calculated based on C₁₆H₂₀F₃NO₆.

Key Observations:
  • Boc Protection: The tert-butoxycarbonyl (Boc) group enhances stability during solid-phase peptide synthesis, allowing controlled deprotection under mild acidic conditions .
  • α-Bromination: Bromine at the β-carbon enables further functionalization, such as Suzuki-Miyaura coupling, to introduce aryl or alkyl groups .

Biological Activity

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, also known as (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12F3NO3
  • Molecular Weight : Approximately 263.21 g/mol
  • Structural Features : The compound features a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The amino acid backbone allows for interactions with various biological targets.

This compound exhibits several mechanisms of action:

  • Receptor Binding : The trifluoromethoxy group facilitates penetration through cell membranes, allowing the compound to interact with intracellular receptors and enzymes. This interaction can modulate neurotransmitter systems and influence signaling pathways.
  • Enzyme Modulation : Research indicates that the compound may inhibit specific enzymes or modulate their activity, contributing to its potential therapeutic effects.

Biological Activity

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : The structural characteristics of the compound imply potential anti-inflammatory properties, although detailed studies are needed to confirm this activity.
  • Neuropharmacological Potential : Given its ability to interact with neurotransmitter systems, there is interest in exploring its effects on neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against various bacteria
Anti-inflammatoryPossible modulation of inflammatory pathways
NeuropharmacologicalInteraction with neurotransmitter systems

Recent Research Highlights

  • A study published in Chemical Reviews examined the interactions of organofluorine compounds with biological systems, highlighting the significance of trifluoromethoxy groups in enhancing bioactivity .
  • Investigations into the binding affinity of this compound to specific receptors have shown promising results, suggesting its potential as a therapeutic agent in drug development.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : Begins with commercially available 4-(trifluoromethoxy)benzaldehyde.
  • Intermediate Formation : Involves condensation and reduction reactions to form an alcohol.
  • Amination and Esterification : The alcohol is converted into an amine, followed by esterification to yield the final product.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with trifluoromethoxy-substituted aromatic precursors. Key steps include:

  • Coupling reactions : Use of carbodiimides (e.g., diisopropylcarbodiimide) to activate carboxyl groups for amide bond formation .
  • Esterification : Methanol or methyl chloride under acidic conditions to introduce the methyl ester group .
  • Trifluoromethoxy incorporation : Requires trifluoroacetic acid or specialized reagents like 4-methoxyphenyl trifluoromethanesulfonate to ensure regioselectivity .
    Critical factors :
  • Solvent choice (e.g., dimethylformamide for polar intermediates) .
  • Temperature control (60–80°C for coupling reactions to avoid decomposition) .
  • Purification via preparative HPLC or column chromatography to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical methods are most reliable?

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm the trifluoromethoxy group’s presence and positional isomerism .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C11_{11}H11_{11}F3_3NO3_3 with expected m/z 262.08 [M+H]+^+) .
  • X-ray crystallography : Resolves stereochemistry for chiral centers, critical for bioactivity studies .
    Pitfalls : Overlapping signals in 1^1H NMR due to aromatic protons require 2D techniques (e.g., COSY) .

Q. What are the compound’s key physicochemical properties, and how do they impact solubility and stability?

  • LogP : ~2.1 (calculated), indicating moderate lipophilicity suitable for cellular uptake .
  • pKa : Amino group (~9.5) and ester group (~1.5), influencing ionization in biological buffers .
  • Stability : Hydrolyzes in aqueous media at pH >7; store at -20°C in anhydrous conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

Contradictions in IC50_{50} values (e.g., enzyme inhibition vs. cellular assays) often arise from:

  • Assay conditions : pH-dependent ester hydrolysis alters active species availability .
  • Metabolic instability : Use of liver microsomes or S9 fractions to assess first-pass metabolism .
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics) to validate specificity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug modification : Replace methyl ester with tert-butyl or acetyloxymethyl esters to enhance plasma stability .
  • Stereochemical tuning : Enantiopure (R)- or (S)-forms improve target affinity (e.g., 10-fold difference in Ki observed in related fluorophenyl analogs) .
  • Co-solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility for intravenous administration .

Q. How does the trifluoromethoxy group influence electronic and steric interactions in target binding?

  • Electronic effects : The -OCF3_3 group is strongly electron-withdrawing, altering charge distribution in aromatic systems and enhancing π-π stacking with hydrophobic enzyme pockets .
  • Steric hindrance : Bulkier than methoxy, it may disrupt binding in sterically sensitive targets (e.g., GPCRs) .
    Validation : Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies to map binding sites .

Q. What are the compound’s metabolic pathways, and how do metabolites affect toxicity profiles?

  • Primary metabolism : Ester hydrolysis to the carboxylic acid derivative (major metabolite) .
  • Phase II metabolism : Glucuronidation of the amino group detected in hepatocyte assays .
  • Toxic metabolites : Fluoride release from trifluoromethoxy degradation monitored via ion chromatography in preclinical studies .

Future Directions

  • Mechanistic studies : Elucidate the role of trifluoromethoxy in redox modulation using EPR spectroscopy .
  • Polypharmacology : Screen against kinase panels to identify secondary targets .
  • Green chemistry : Develop solvent-free synthesis using ball milling to improve sustainability .

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